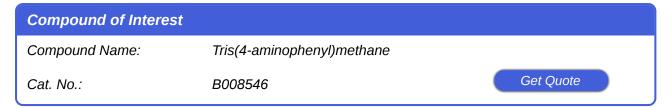


A Comprehensive Technical Guide to Tris(4-aminophenyl)methane (CAS 548-61-8)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Tris(4-aminophenyl)methane**, a versatile triphenylmethane derivative with significant applications in polymer chemistry, materials science, and as a potential therapeutic agent. This document details its physicochemical properties, synthesis, and key applications, including detailed experimental protocols and mechanistic insights.

Physicochemical Properties

Tris(4-aminophenyl)methane, also known as 4,4',4"-methylidynetris(aniline), is a trifunctional aromatic amine. Its core structure consists of a central methane carbon atom bonded to three aminophenyl groups. This unique C3-symmetric architecture is the foundation of its utility as a building block for complex macromolecular structures.

Table 1: Physicochemical Data for Tris(4-aminophenyl)methane



Property	Value	Source
CAS Number	548-61-8	[1]
Molecular Formula	C19H19N3	[1]
Molecular Weight	289.38 g/mol	[1]
Appearance	White to light yellow or pale purple solid/powder	[2]
Melting Point	208 °C	[1]
Boiling Point	540.9 °C at 760 mmHg (estimated)	
Density	1.208 g/cm³ (estimated)	_
Solubility	Sparingly soluble in water. Soluble in methanol and DMSO. Soluble in a formulation of 10% DMSO, 40% PEG300, 5% Tween80, and 45% Saline.[3]	
рКа	5.56 ± 0.25 (predicted)	_
IUPAC Name	4-[bis(4- aminophenyl)methyl]aniline	

Synthesis and Purification

The synthesis of **Tris(4-aminophenyl)methane** is typically achieved through a two-step process involving the nitration of a triphenylmethane precursor followed by the reduction of the resulting nitro-substituted intermediate.

Experimental Protocol: Synthesis of Tris(4-aminophenyl)methane

Step 1: Synthesis of Tris(4-nitrophenyl)methane

Foundational & Exploratory





This procedure is adapted from the synthesis of related triphenylmethane derivatives.

- Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a
 dropping funnel, and a thermometer, place triphenylmethane. Cool the flask in an ice-salt
 bath to 0-5 °C.
- Nitration: Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid (nitrating mixture) to the stirred solution while maintaining the temperature below 10 °C.
- Reaction Monitoring: After the addition is complete, continue stirring at 0-5 °C for 2-3 hours.
 The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude tris(4-nitrophenyl)methane will precipitate as a solid.
- Purification: Filter the solid, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent such as glacial acetic acid or ethanol.

Step 2: Reduction of Tris(4-nitrophenyl)methane to Tris(4-aminophenyl)methane

- Reaction Setup: In a round-bottom flask, dissolve the synthesized tris(4-nitrophenyl)methane in a suitable solvent such as ethanol or tetrahydrofuran (THF).
- Reduction: Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) in the presence of concentrated hydrochloric acid, or through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) or Raney nickel with hydrazine hydrate.[4]
- Reaction Conditions: If using SnCl₂/HCl, the reaction is typically heated under reflux for several hours. For catalytic hydrogenation, the reaction is stirred at room temperature or with gentle heating under a hydrogen atmosphere or in the presence of hydrazine hydrate.
- Work-up: After the reaction is complete (monitored by TLC), if a metal/acid reducing system
 was used, the reaction mixture is cooled and made alkaline with a sodium hydroxide solution
 to precipitate the tin hydroxides. The product is then extracted with an organic solvent like
 ethyl acetate. If catalytic hydrogenation was used, the catalyst is filtered off.



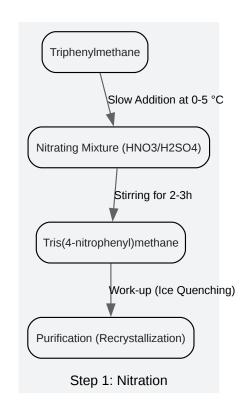


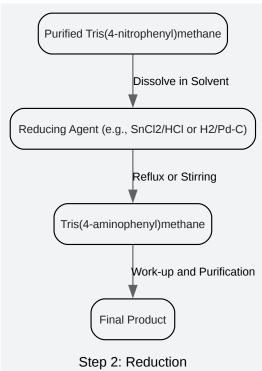


 Purification: The organic extracts are combined, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting crude Tris(4-aminophenyl)methane can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).

Diagram 1: Synthesis Workflow for Tris(4-aminophenyl)methane







Synthesis of Tris(4-aminophenyl)methane

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Caption: A flowchart illustrating the two-step synthesis of **Tris(4-aminophenyl)methane**.



Applications

The trifunctional nature of **Tris(4-aminophenyl)methane** makes it a valuable monomer and cross-linking agent in polymer chemistry. Furthermore, its unique three-dimensional structure has led to its investigation as a biological inhibitor.

Polymer Chemistry: Building Block for Hyperbranched Polymers and Networks

Tris(4-aminophenyl)methane serves as an A₃-type monomer in A₂ + B₃ polycondensation reactions, leading to the formation of highly branched polymers, including dendrimers and hyperbranched polymers.[5] These materials are of interest for applications in coatings, additives, and drug delivery due to their unique properties such as low viscosity, high solubility, and a high density of terminal functional groups.

Diagram 2: Role in Hyperbranched Polymer Synthesis

Caption: **Tris(4-aminophenyl)methane** as a trifunctional monomer in polymer synthesis.

Experimental Protocol: Synthesis of a Hyperbranched Polyimide

- Monomer Preparation: Dry Tris(4-aminophenyl)methane and a dianhydride monomer (e.g., pyromellitic dianhydride) under vacuum before use.
- Polycondensation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve Tris(4-aminophenyl)methane in an anhydrous polar aprotic solvent such as Nmethyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc).
- Addition of Dianhydride: Add the dianhydride monomer portion-wise to the stirred solution.
 The molar ratio of the monomers is crucial for controlling the molecular weight and degree of branching.
- Poly(amic acid) Formation: Continue stirring at room temperature for 24 hours to form the poly(amic acid) precursor.
- Imidization: The poly(amic acid) solution is then subjected to thermal or chemical imidization. For thermal imidization, the solution is cast onto a glass plate and heated in a stepwise



manner, for example, at 100 °C, 200 °C, and 300 °C, each for 1 hour. For chemical imidization, a dehydrating agent such as acetic anhydride and a catalyst like pyridine are added to the poly(amic acid) solution and stirred at room temperature.

• Isolation: The resulting hyperbranched polyimide is then isolated by precipitation in a non-solvent like methanol, filtered, washed, and dried under vacuum.

Drug Development: Inhibition of Hepatitis C Virus (HCV) Helicase

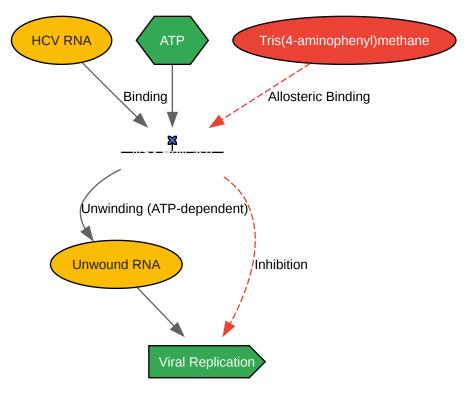
Tris(4-aminophenyl)methane has been identified as a weak inhibitor of the Hepatitis C virus (HCV) NS3 helicase, an enzyme essential for viral replication.[3] It is believed to act as an allosteric inhibitor, binding to a site adjacent to the ATP-binding pocket, which induces a conformational change that disrupts the enzyme's function.[3]

Table 2: In Vitro Activity against HCV Helicase

Assay	Result
HCV Helicase Inhibition	30% inhibition at 100 μM
IC50	2.3 μM (in some studies)

Diagram 3: Mechanism of HCV NS3 Helicase Inhibition





HCV Replication and Inhibition by Tris(4-aminophenyl)methane

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Caption: Inhibition of HCV NS3 helicase by **Tris(4-aminophenyl)methane** disrupts viral replication.

Experimental Protocol: HCV NS3 Helicase Activity Assay (Molecular Beacon-Based)

This protocol is a generalized representation of a molecular beacon helicase assay.

- Assay Components:
 - NS3 Helicase: Purified recombinant HCV NS3 helicase.
 - Molecular Beacon Substrate: A dual-labeled DNA or RNA oligonucleotide that forms a
 hairpin structure, with a fluorophore on one end and a quencher on the other. This is
 annealed to a longer complementary strand with a 3' overhang for helicase loading.[6]
 - Assay Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and BSA.[7]
 - ATP: As the energy source for the helicase.



- Test Compound: Tris(4-aminophenyl)methane dissolved in DMSO.
- · Assay Procedure:
 - In a microplate well, pre-incubate the NS3 helicase with varying concentrations of Tris(4aminophenyl)methane in the assay buffer for a short period at 37 °C.
 - Initiate the reaction by adding the molecular beacon substrate and ATP.
 - As the helicase unwinds the duplex, the molecular beacon strand is released and forms its hairpin structure, bringing the fluorophore and quencher into proximity and causing a decrease in fluorescence.
 - Monitor the fluorescence intensity over time using a fluorescence plate reader.
- Data Analysis:
 - Calculate the rate of the helicase reaction from the change in fluorescence over time.
 - Determine the percentage of inhibition at each concentration of the test compound relative to a DMSO control.
 - Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Other Applications

- Dye Synthesis: As a trifunctional aromatic amine, **Tris(4-aminophenyl)methane** can be diazotized and coupled with various aromatic compounds to produce azo dyes. The three primary amino groups allow for the formation of complex, multi-chromophoric dye structures.
- RNA Preservation: It has been shown to be effective in preserving RNA in biological samples for analysis.[3]

Safety and Handling

Tris(4-aminophenyl)methane should be handled with appropriate safety precautions in a laboratory setting.



Table 3: Safety Information

Hazard Statement	Precautionary Statement
H317: May cause an allergic skin reaction.	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
H412: Harmful to aquatic life with long-lasting effects.	P273: Avoid release to the environment.
P280: Wear protective gloves/protective clothing/eye protection/face protection.	
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.	_
P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.	_

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from light and incompatible materials such as strong oxidizing agents.

This technical guide provides a solid foundation for understanding the properties and applications of **Tris(4-aminophenyl)methane**. For further detailed information, researchers are encouraged to consult the primary literature cited herein.

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